molecular formula C17H24F2N4O B12263477 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-ethylpyrimidine

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-ethylpyrimidine

Cat. No.: B12263477
M. Wt: 338.4 g/mol
InChI Key: DTZXHJTWBMAJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-ethylpyrimidine is a complex organic compound that has garnered attention in various fields of research and industry. This compound features a piperidine ring substituted with a difluoropiperidine moiety and an ethylpyrimidine group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-ethylpyrimidine typically involves multiple steps, starting with the preparation of 4,4-difluoropiperidine-1-carbonyl chloride. This intermediate is then reacted with piperidine and ethylpyrimidine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-ethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-ethylpyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-ethylpyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H24F2N4O

Molecular Weight

338.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H24F2N4O/c1-2-14-11-15(21-12-20-14)22-7-3-13(4-8-22)16(24)23-9-5-17(18,19)6-10-23/h11-13H,2-10H2,1H3

InChI Key

DTZXHJTWBMAJFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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